Geldanamycin (Standard)

Hsp90 inhibition biochemical assay ITC

Geldanamycin (Standard) is a benzoquinone ansamycin antibiotic and the prototypical natural product inhibitor of heat shock protein 90 (Hsp90), isolated from Streptomyces hygroscopicus. It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function and promoting proteasome-mediated degradation of client oncoproteins including HER2/erbB-2, Raf-1, and mutant p53.

Molecular Formula C29H40N2O9
Molecular Weight 560.6 g/mol
Cat. No. B15564520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGeldanamycin (Standard)
Molecular FormulaC29H40N2O9
Molecular Weight560.6 g/mol
Structural Identifiers
InChIInChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1
InChIKeyQTQAWLPCGQOSGP-PHLMVCJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geldanamycin Standard Procurement Guide: Hsp90 Inhibitor Reference Compound for Analytical and Preclinical Research


Geldanamycin (Standard) is a benzoquinone ansamycin antibiotic and the prototypical natural product inhibitor of heat shock protein 90 (Hsp90), isolated from Streptomyces hygroscopicus [1]. It binds to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function and promoting proteasome-mediated degradation of client oncoproteins including HER2/erbB-2, Raf-1, and mutant p53 [2]. The crystal structure of geldanamycin complexed with the Hsp90 N-terminal domain (PDB: 1YET) has been solved, revealing key molecular interactions that define the ansamycin binding mode [3]. As the foundational scaffold from which clinical-stage derivatives 17-AAG (tanespimycin) and 17-DMAG (alvespimycin) were developed, geldanamycin serves as an essential analytical reference standard and a benchmark compound for validating novel Hsp90 inhibitors in biochemical and cell-based assays [4].

Geldanamycin vs. 17-AAG and 17-DMAG: Why Chemical Identity Determines Experimental Utility in Hsp90 Research


Despite sharing a common ansamycin core, geldanamycin and its clinical derivatives 17-AAG and 17-DMAG exhibit fundamentally divergent biochemical and pharmacological properties that preclude experimental interchangeability. Substitutions at the C17 position—methoxy in geldanamycin, allylamino in 17-AAG, and dimethylaminoethylamino in 17-DMAG—dramatically alter physicochemical properties including aqueous solubility, lipophilicity (clogP), and metabolic liability [1]. These structural differences translate into quantifiable disparities in Hsp90 binding affinity, cellular antiproliferative potency, susceptibility to reductive metabolism, and hepatotoxic potential [2]. Furthermore, geldanamycin's failure in early clinical development due to unacceptable hepatotoxicity, contrasted with 17-AAG's advancement to Phase II trials, underscores that these analogs are not functionally equivalent and must be selected based on the specific experimental objective—whether that is serving as an analytical reference standard, a biochemical probe for structure-activity relationship (SAR) studies, or a tool compound for mechanistic investigations [3].

Geldanamycin Quantitative Evidence Guide: Comparator-Based Differentiation Data for Scientific Selection


Hsp90α N-Terminal Domain Binding Affinity: Geldanamycin Kd Values for Benchmarking Novel Inhibitors

Geldanamycin binds to the N-terminal ATPase domain of human Hsp90α with a dissociation constant (Kd) of 170 nM as measured by isothermal titration calorimetry (ITC) at 25°C [1]. A parallel fluorescence polarization assay using FITC-labeled geldanamycin as the tracer ligand yielded an IC50 of 210 nM for competitive displacement [1]. In comparative studies, macbecin—another benzoquinone ansamycin—exhibited a Kd of 240 nM (0.24 µM) against Hsp90, demonstrating that geldanamycin possesses marginally tighter binding [2]. These well-characterized binding parameters establish geldanamycin as an essential reference standard for calibrating and validating fluorescence polarization-based Hsp90 inhibitor screening assays.

Hsp90 inhibition biochemical assay ITC fluorescence polarization binding affinity

Comparative Antiproliferative Activity: Geldanamycin vs. Derivatives in SKBR-3, SKOV-3, and PC-3 Cancer Cell Lines

In a 2023 structure-activity relationship study, geldanamycin (GDM) demonstrated IC50 values ranging from 0.58 to 0.64 µM against SKBR-3 (breast), SKOV-3 (ovarian), and PC-3 (prostate) cancer cell lines [1]. Newer C17-triazole derivatives of GDM (compounds 14-16) achieved superior potency with IC50 values of 0.23-0.41 µM, representing a 1.4- to 2.8-fold improvement [1]. Notably, geldanamycin's activity was comparable to actinomycin D (IC50 = 0.62-0.71 µM) in the same assay system [1]. Across the NCI 60-cell line panel, geldanamycin exhibits a mean GI50 of 0.18 µM, establishing it as a nanomolar-potency antitumor compound . These data define the baseline antiproliferative activity against which improved geldanamycin analogs are measured.

cancer cell line panel cytotoxicity antiproliferative activity IC50

Metabolic Stability and Hepatotoxicity: Reductive Metabolism Rates of Geldanamycin vs. 17-AAG

Geldanamycin (GM) exhibits the highest rate of one-electron reduction among benzoquinone ansamycins when incubated with human and mouse liver microsomes using NADPH or NADH as cofactors [1]. In direct comparison, 17-AAG (the least hepatotoxic analog in this series) had the lowest one-electron reduction rate [1]. Furthermore, GM formed glutathione adducts most readily, followed by 17-DMAG, while adduct formation of 17-AAG was relatively slow [1]. The hydroquinone form of GM (GMH2) demonstrated greater stability at pH 7.4 than the hydroquinones of 17-AAG, 17-DMAG, 17-AG, and 17-AEP-GA [1]. These metabolic differences directly correlate with the observed hepatotoxicity ranking—GM being the most hepatotoxic BA in the series, and 17-AAG the least—providing a mechanistic rationale for geldanamycin's withdrawal from clinical development [1].

hepatotoxicity drug metabolism one-electron reduction NQO1 cytochrome P450 reductase

Analytical Reference Standard Purity: HPLC Purity Specifications Across Commercial Suppliers

Geldanamycin reference standards from major commercial suppliers consistently meet or exceed 98% purity by HPLC, with select vendors offering ≥99% purity specifications . AKSci provides geldanamycin reference standard at 99% purity (HPLC) with a defined melting point of 270-274°C . Selleck Chemicals supplies geldanamycin with HPLC purity of 99.81%, accompanied by NMR structural confirmation . TCI Chemicals offers geldanamycin at >98.0% HPLC purity with elemental analysis verification of nitrogen content (4.75-5.25%) . Tocris (Bio-Techne) provides ≥98% HPLC purity with batch-specific Certificates of Analysis available for download [1]. These high-purity specifications ensure geldanamycin's suitability as an analytical reference standard for calibrating LC-MS quantification methods and as a positive control in biochemical assays.

analytical chemistry HPLC reference standard purity specification quality control

Structural Identity Verification: X-ray Crystallographic Validation of Geldanamycin-Hsp90 Binding Mode

The crystal structure of geldanamycin bound to the N-terminal domain of Hsp90 has been solved at high resolution, with coordinates deposited in the Protein Data Bank (PDB: 1YET for the yeast Hsp90 complex; PDB: 1YES for the human Hsp90 geldanamycin-binding domain in open conformation) [1]. The structure reveals a pronounced binding pocket 15 Å deep that is highly conserved across species [2]. Geldanamycin mimics the shape of ATP, making specific hydrogen bonding and hydrophobic interactions with residues in the nucleotide-binding cleft [1]. In contrast, the structurally related inhibitor macbecin, despite comparable in vitro potency, exhibits significant differences in its Hsp90 binding characteristics at the structural level [3]. Additionally, crystal structures are available for the geldanamycin-GRP94 complex (PDB: 2ESA) and the Dictyostelium discoideum Hsp90 N-terminal domain-geldanamycin complex (PDB: 4XDM), providing cross-species structural validation [4][5]. These crystallographic data establish geldanamycin as the structurally validated reference ligand for molecular docking studies and structure-based design of novel Hsp90 inhibitors.

X-ray crystallography PDB structure-based drug design molecular docking

Geldanamycin Optimal Research Applications: Evidence-Based Procurement Scenarios


Analytical Reference Standard for Hsp90 Inhibitor Screening Assay Calibration

Geldanamycin's well-characterized binding parameters—Kd of 170 nM by ITC and IC50 of 210 nM by fluorescence polarization competitive displacement—make it the preferred reference standard for calibrating and validating fluorescence polarization or AlphaScreen Hsp90 inhibitor assays . Its high commercial purity (≥98-99% HPLC) and availability with Certificates of Analysis support its use in quantitative analytical method development, including LC-MS quantification of novel Hsp90 inhibitors . Researchers developing high-throughput screening platforms should procure geldanamycin as the positive control and tracer ligand source (via FITC conjugation) against which test compound activity is normalized .

Benchmark Compound for Structure-Activity Relationship (SAR) Studies of Novel Ansamycin Derivatives

For medicinal chemistry programs aimed at developing improved geldanamycin analogs, the parent compound serves as the essential baseline comparator. Its antiproliferative activity (IC50 = 0.58-0.64 µM in SKBR-3, SKOV-3, PC-3 cells) provides the reference point against which new derivatives are evaluated . The SAR study of 35 novel C17-triazole derivatives directly used geldanamycin as the comparator, demonstrating that optimized analogs achieved 1.4- to 2.8-fold improved potency . Procurement of high-purity geldanamycin is therefore essential for any SAR campaign seeking to quantify improvements in target binding or cellular activity relative to the parent scaffold .

Structural Biology Reference for Molecular Docking and Computational Chemistry Validation

The availability of multiple co-crystal structures (PDB: 1YET, 1YES, 2ESA, 4XDM) makes geldanamycin the optimal reference ligand for validating molecular docking protocols and scoring functions in computational drug discovery . The well-characterized binding pose—occupying the ATP-binding pocket of the Hsp90 N-terminal domain with specific hydrogen bonding interactions—enables researchers to benchmark the accuracy of virtual screening workflows . The cross-species structural data (yeast, human, Dictyostelium) further support comparative modeling studies. Procurement of authentic geldanamycin reference material may be required for co-crystallization experiments as a positive control or for validating computational predictions experimentally .

Mechanistic Probe for Hsp90-Dependent Client Protein Degradation Studies

Geldanamycin reliably induces the proteasome-dependent degradation of Hsp90 client proteins including HER2/erbB-2, Raf-1, and mutant p53, with an IC50 of 70 nM for p185 (HER2) receptor protein-tyrosine kinase degradation . In head-to-head comparisons of multiple myeloma cell killing efficiency, geldanamycin at 100 nM inhibited growth by 80%, outperforming 17-AEP (75%), 17-DMAG (70%), and 17-AAG (30%) . This superior client protein degradation activity at low nanomolar concentrations positions geldanamycin as the preferred tool compound for acute mechanistic studies requiring robust and rapid depletion of Hsp90 client proteins, particularly in in vitro settings where its hepatotoxicity and metabolic instability do not confound the experimental readout .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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